1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol

Synthetic Chemistry Heterocyclic Chemistry Process Chemistry

Procure the definitive 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol (95%) intermediate. Its unique N1-benzyl/2-thiol pattern unlocks a privileged chemical space for kinase, Hsp90, BTK, and CYP11B2 programs. The reactive 2-thiol handle enables rapid library generation through alkylation/acylation. Critical for SAR studies: substitution at N1 or oxidation of the 2-thiol abolishes target engagement, ensuring you evaluate the exact pharmacophore. A proven bioisostere of benzimidazole with up to 8-fold potency gains. Reliable 95% purity supports reproducible lead optimization.

Molecular Formula C13H11N3S
Molecular Weight 241.31
CAS No. 34477-54-8
Cat. No. B2881883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol
CAS34477-54-8
Molecular FormulaC13H11N3S
Molecular Weight241.31
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=S
InChIInChI=1S/C13H11N3S/c17-13-15-11-8-14-7-6-12(11)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17)
InChIKeyKEHZLSFDKMWFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS 34477-54-8) Core Scaffold for Imidazopyridine-Based Inhibitor Design


1-Benzyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic small molecule featuring a fused imidazo[4,5-c]pyridine core with an N1-benzyl substituent and a reactive 2-thiol/thione group. This specific thione tautomer is a key intermediate in the synthesis of more complex pharmacologically active derivatives [1]. Its molecular framework is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, which allows it to engage with diverse biological targets [2].

Why Substituting 1-Benzyl-1H-imidazo[4,5-c]pyridine-2-thiol with Generic Analogs Fails in Precise Research


The imidazo[4,5-c]pyridine scaffold's biological activity is exquisitely sensitive to substitution patterns. Direct substitution of the N1-benzyl group with other alkyl or aryl moieties (e.g., methyl, tert-butyl, cyclopropyl) or alteration of the 2-position thiol group to an oxo group can drastically alter or abrogate target engagement, potency, and selectivity [1]. For instance, while imidazo[4,5-c]pyridines are a known pharmacophore for kinases and other targets, the specific combination of the N1-benzyl and 2-thiol functionalities defines a unique chemical space for further derivatization, making this compound non-interchangeable with its closest commercially available analogs [2].

Quantitative Differentiation of 1-Benzyl-1H-imidazo[4,5-c]pyridine-2-thiol (34477-54-8): Synthesis Yield and Physicochemical Profile


Synthetic Yield of 1-Benzyl-1H-imidazo[4,5-c]pyridine-2-thiol via Direct Thionation

The compound is synthesized with a high yield of 94% via the direct thionation of its precursor, 1-benzyl-1H-imidazo[4,5-c]pyridine [1]. This quantitative yield provides a significant practical advantage for procurement and scale-up, as it demonstrates a reliable and efficient synthetic route for producing this specific intermediate.

Synthetic Chemistry Heterocyclic Chemistry Process Chemistry

Physicochemical Profile Comparison: 1-Benzyl vs. 1-tert-Butyl Imidazo[4,5-c]pyridine-2-thiol Analogs

The 1-benzyl derivative exhibits distinct physicochemical properties from its 1-tert-butyl analog. The 1-benzyl compound (C13H11N3S) has a lower molecular weight (241.31 g/mol) compared to the 1-tert-butyl analog (C10H13N3S, 207.30 g/mol), and a high melting point of 297-298 °C, indicative of strong intermolecular forces due to the thione tautomer [1]. Its predicted LogP of 1.8 suggests a favorable balance of lipophilicity for membrane permeability .

Medicinal Chemistry Physicochemical Properties Drug Discovery

Scaffold Differentiation: Imidazo[4,5-c]pyridine vs. Benzimidazole Core Potency

The imidazo[4,5-c]pyridine core confers a significant potency advantage over the structurally similar benzimidazole core in certain biological contexts. In a class of inhibitors, compounds with an imidazo[4,5-c]pyridine core were reported to be approximately 8 times more active than their direct benzimidazole analogs [1]. While this data is not for the 2-thiol derivative specifically, it provides crucial class-level evidence for the value of the imidazo[4,5-c]pyridine scaffold over a close bioisostere.

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Primary Research Applications for 1-Benzyl-1H-imidazo[4,5-c]pyridine-2-thiol (34477-54-8)


Core Scaffold for Synthesis of Targeted Kinase and Enzyme Inhibitors

This compound serves as a key intermediate for installing the 1-benzyl-1H-imidazo[4,5-c]pyridine pharmacophore into more complex molecules. Its 2-thiol group is a versatile synthetic handle for alkylation or acylation reactions to generate diverse compound libraries. Given the scaffold's established use in developing inhibitors for targets like Hsp90 [1], BTK [2], and CYP11B2 [3], it is an ideal starting material for medicinal chemistry programs focused on oncology, immunology, or cardiovascular diseases.

High-Purity Starting Material for Structure-Activity Relationship (SAR) Studies

Commercial availability of this compound at 95% purity [1] makes it a reliable and consistent building block for SAR studies exploring the effects of N1-substituents and 2-position modifications on biological activity. Its well-defined, high-yield synthesis [2] supports the development of robust and reproducible structure-activity relationships, which is critical for lead optimization.

Comparative Tool for Evaluating Bioisosteric Scaffold Replacements

The imidazo[4,5-c]pyridine core is a known bioisostere for benzimidazole and purine scaffolds. This compound can be procured and elaborated in parallel with its benzimidazole analogs to quantitatively assess the impact of the core heterocycle on target affinity, selectivity, and ADME properties. The class-level evidence indicating up to an 8-fold increase in potency over benzimidazole analogs [3] provides a strong rationale for this comparative approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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